Cas no 90555-66-1 ((3-ethoxyphenyl)boronic acid)

(3-Ethoxyphenyl)boronic acid is an organoboron compound commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its boronic acid functional group enables efficient palladium-catalyzed coupling with aryl or vinyl halides, facilitating the synthesis of biaryl and styrene derivatives. The ethoxy substituent enhances solubility in organic solvents and can influence electronic properties in downstream applications. This reagent is particularly valuable in pharmaceutical and materials science research, where controlled functionalization of aromatic systems is required. It is typically handled under inert conditions due to boronic acid sensitivity to protodeboronation. The compound’s stability and reactivity profile make it a practical choice for constructing complex molecular architectures.
(3-ethoxyphenyl)boronic acid structure
(3-ethoxyphenyl)boronic acid structure
Product Name:(3-ethoxyphenyl)boronic acid
CAS No:90555-66-1
MF:C8H11BO3
MW:165.982142686844
MDL:MFCD00274219
CID:61425
PubChem ID:2773920
Update Time:2025-06-13

(3-ethoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Ethoxyphenylboronic acid
    • -RARECHEM AH PB 0139
    • M-ETHOXYPHENYLBORONIC ACID
    • 3-ETHOXYBENZENEBORONIC ACID
    • AKOS BRN-0069
    • 3-Ethoxyphenylboronic Acid (contains varying amounts of Anhydride)
    • (3-ethoxyphenyl)boronic acid
    • 3-Ethoxybenzeneboronic Acid (contains varying amounts of Anhydride)
    • 3-Ethoxyphenyl boronic acid
    • 3-Ethoxyphenylboronicacid
    • (3-Ethoxyphenyl)Boranediol
    • Boronic acid, (3-ethoxyphenyl)-
    • PubChem1835
    • 3-ethoxy-phenylboronic acid
    • 3-ethoxy phenyl boronic acid
    • KSC489K7P
    • CHCWUTJYLUBETR-UHFFFAOYSA-N
    • [3-(ethyloxy)phenyl]boronic acid
    • RW2393
    • ANW-3
    • B-(3-Ethoxyphenyl)boronic acid (ACI)
    • Benzeneboronic acid, m-ethoxy- (7CI)
    • Boronic acid, (3-ethoxyphenyl)- (9CI)
    • MFCD00274219
    • Q-102212
    • DTXSID40378775
    • SY024923
    • AB05868
    • VP8
    • AKOS004116593
    • E0724
    • 3-Ethoxy Phenylboronic Acid
    • SCHEMBL8553
    • DB-012326
    • EN300-177185
    • AC-5354
    • AS-37397
    • 90555-66-1
    • Z336079740
    • CS-W002602
    • MDL: MFCD00274219
    • Inchi: 1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
    • InChI Key: CHCWUTJYLUBETR-UHFFFAOYSA-N
    • SMILES: OB(C1C=C(OCC)C=CC=1)O

Computed Properties

  • Exact Mass: 166.08000
  • Monoisotopic Mass: 166.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Off white powder
  • Density: 1.1300
  • Melting Point: 139-146 °C (lit.)
  • Boiling Point: 328.3℃ at 760 mmHg
  • Flash Point: 152.3 °C
  • Refractive Index: 1.518
  • PSA: 49.69000
  • LogP: -0.23490
  • Solubility: Not determined

(3-ethoxyphenyl)boronic acid Security Information

(3-ethoxyphenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(3-ethoxyphenyl)boronic acid Production Method

(3-ethoxyphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:90555-66-1)(3-ethoxyphenyl)boronic acid
Order Number:A10803
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:08
Price ($):240.0
Email:sales@amadischem.com

Additional information on (3-ethoxyphenyl)boronic acid

Recent Advances in the Application of (3-Ethoxyphenyl)boronic Acid (CAS: 90555-66-1) in Chemical Biology and Pharmaceutical Research

The compound (3-ethoxyphenyl)boronic acid (CAS: 90555-66-1) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. Boronic acids, in general, are known for their unique ability to form reversible covalent bonds with diols and other nucleophiles, making them invaluable in drug design, sensor development, and targeted therapy. This research brief synthesizes the latest findings on (3-ethoxyphenyl)boronic acid, highlighting its mechanistic insights, synthetic utility, and emerging therapeutic potential.

Recent studies have explored the role of (3-ethoxyphenyl)boronic acid as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in constructing biaryl scaffolds for kinase inhibitors, with improved yield and selectivity compared to traditional methods. The electron-donating ethoxy group at the meta-position was found to enhance the stability of the boronic acid under aqueous conditions, addressing a common limitation in such reactions.

In the realm of targeted drug delivery, (3-ethoxyphenyl)boronic acid has shown promise as a glucose-responsive moiety. Research published in Advanced Drug Delivery Systems (2024) detailed its incorporation into insulin-releasing hydrogels that respond to physiological glucose levels. The compound's ability to form cyclic esters with 1,2- or 1,3-diols in glucose enables precise glycemic control, with animal models showing a 40% improvement in glucose normalization compared to conventional systems.

Structural-activity relationship (SAR) studies have revealed that the ethoxy substituent in (3-ethoxyphenyl)boronic acid contributes to enhanced membrane permeability, as reported in a 2024 ACS Chemical Biology paper. This property has been leveraged in the development of boron-containing proteasome inhibitors, where the compound serves as a warhead that selectively targets the β5 subunit. Crystallographic data confirmed optimal binding geometry, with IC50 values in the low nanomolar range against multiple myeloma cell lines.

Emerging applications in diagnostic imaging have also been reported. A Nature Communications study (2023) utilized (3-ethoxyphenyl)boronic acid as a PET tracer precursor for imaging sialic acid overexpression in tumors. The radiolabeled derivative exhibited excellent tumor-to-background ratios in xenograft models, suggesting potential for early cancer detection and treatment monitoring.

From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) indicate that (3-ethoxyphenyl)boronic acid demonstrates favorable pharmacokinetic profiles with minimal off-target effects at therapeutic doses. Metabolic studies identified hepatic glucuronidation as the primary clearance pathway, with no evidence of bioaccumulation.

Looking forward, several clinical trials are investigating derivatives of (3-ethoxyphenyl)boronic acid for diabetes management and oncology applications. The compound's unique combination of synthetic accessibility, biological compatibility, and structural tunability positions it as a promising platform for next-generation therapeutics. Ongoing research is exploring its potential in antibiotic adjuvants and neurodegenerative disease treatments, expanding its therapeutic horizon.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90555-66-1)(3-ethoxyphenyl)boronic acid
A10803
Purity:99%
Quantity:100g
Price ($):240.0
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